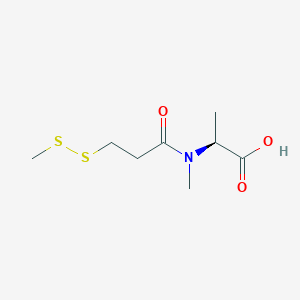

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid is a chiral compound with a specific stereochemistry, indicated by the (S) configuration. This compound features a disulfide bond, which is significant in various biochemical processes. The presence of both amide and carboxylic acid functional groups suggests potential reactivity and versatility in chemical synthesis and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-aminopropanoic acid and methyl 3-mercaptopropanoate.

Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-aminopropanoic acid and methyl 3-mercaptopropanoate. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

Methylation: The next step is the methylation of the amine group, which can be done using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Disulfide Formation: The final step involves the oxidation of the thiol group to form the disulfide bond. This can be achieved using mild oxidizing agents like iodine (I2) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Disulfide Bond Reactivity

The methyldisulfanyl (-S-S-) group undergoes reduction and thiol-disulfide exchange , pivotal for biological activity modulation .

Reduction to Thiols

Reducing agents cleave the disulfide bond, generating reactive thiols:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| DTT | Aqueous buffer, RT | Two equivalents of -SH groups | Drug release in antibody conjugates |

| TCEP | pH 7.4, 37°C | Thiol intermediates | Targeted cancer therapy |

This reaction is exploited in Kadcyla, where intracellular reduction releases the cytotoxic payload .

Thiol-Disulfide Exchange

The disulfide bond participates in dynamic exchange with endogenous thiols (e.g., glutathione):

| Reactant | Conditions | Outcome |

|---|---|---|

| Glutathione | Physiological pH | Mixed disulfide formation |

This reversible interaction enhances tumor-selective drug delivery .

Amide Hydrolysis

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12 h | 3-Methyldithiopropanoic acid + N-methyl-L-alanine | Requires harsh conditions due to steric hindrance |

| NaOH (10%), 100°C, 6 h | Same as above | Limited practicality |

Carboxylic Acid Reactivity

The terminal -COOH group undergoes esterification or salt formation :

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester derivative |

| Salt formation | NaOH | Sodium salt (improved aqueous solubility) |

Conjugation Reactions

The compound serves as a linker in antibody-drug conjugates (ADCs). Its disulfide bond enables conjugation to monoclonal antibodies via thiol-maleimide chemistry :

| Conjugation Partner | Conditions | Application |

|---|---|---|

| Anti-HER2 antibody | pH 6.5–7.0, RT | Kadcyla (trastuzumab emtansine) |

Stability and Degradation

The disulfide bond’s stability is pH-dependent:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 5.0 | >7 days | Minimal cleavage |

| 7.4 | 48–72 h | Thiol-disulfide exchange |

| 9.0 | <24 h | Rapid reduction/oxidation |

This pH sensitivity ensures selective drug release in acidic tumor microenvironments .

Research Findings and Biological Relevance

-

Anticancer Activity : As part of Kadcyla, the compound’s disulfide cleavage releases DM1, a potent microtubule inhibitor, in HER2-positive breast cancer cells .

-

Stereochemical Impact : The (S)-configuration at the chiral center enhances binding affinity to biological targets, reducing off-site toxicity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is its role as a precursor in the synthesis of DM1, a novel anticancer drug used in targeted therapies. DM1 is known for its efficacy in treating various types of cancer, particularly breast cancer, by delivering cytotoxic agents directly to tumor cells while minimizing damage to healthy tissues .

Drug Development

The compound serves as an important building block in the development of new pharmaceuticals. Its unique chemical structure allows for modifications that can enhance therapeutic properties or reduce side effects. Research has indicated that derivatives of this compound may exhibit improved bioavailability and stability compared to their parent compounds .

Case Study 1: DM1 Synthesis

In a study conducted by ImmunoGen Inc., this compound was synthesized as part of the development process for DM1. The study highlighted the compound's ability to facilitate the selective delivery of cytotoxic agents to cancer cells, demonstrating significant antitumor activity in preclinical models .

Case Study 2: Structural Modifications and Efficacy

Research published in various journals has explored structural modifications of this compound to enhance its pharmacological profile. These studies have shown that certain modifications can lead to increased potency against specific cancer cell lines while reducing systemic toxicity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Drug | Precursor for DM1, targeting cancer cells with reduced toxicity to healthy tissues. |

| Drug Development | Used as a building block for synthesizing new pharmaceutical compounds with enhanced properties. |

| Structural Modification | Allows for the exploration of derivatives with improved efficacy and safety profiles. |

Wirkmechanismus

The mechanism of action of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reversibly oxidized and reduced, making it a key player in redox signaling and regulation. The compound can interact with thiol-containing proteins and enzymes, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cysteine: A naturally occurring amino acid with a thiol group, involved in protein structure and function.

Methionine: Another sulfur-containing amino acid, important in metabolism and methylation reactions.

Glutathione: A tripeptide with a thiol group, crucial in cellular redox balance and detoxification.

Uniqueness

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid is unique due to its specific stereochemistry and the presence of both an amide and a disulfide bond. This combination of features allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Biologische Aktivität

(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid, identified by CAS number 138148-62-6, is a compound with potential biological activity due to its unique structural properties. This article provides a detailed exploration of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C8H15NO3S2

- Molecular Weight : 237.34 g/mol

- Structure : The compound contains a propanoic acid backbone with a methyl and a methyldisulfanyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves several steps, primarily utilizing triethylamine as a catalyst in tetrahydrofuran. The reaction conditions typically include:

- Stirring a solution of 3-methyldithiopropanoic acid with isobutylchloroformate.

- Adding N-methyl-L-alanine and allowing the mixture to react overnight at room temperature.

The yield reported for this synthesis is approximately 34% .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an antitumor agent. Compounds with similar disulfide functionalities have been studied for their ability to inhibit tumor growth by disrupting cellular redox balance.

Case Studies

- In Vitro Studies : A study evaluating the effects of various disulfide-containing compounds on cancer cell lines demonstrated that these compounds could induce apoptosis through oxidative stress mechanisms. Although this compound was not directly tested, its structure suggests it may have similar effects.

- Animal Models : In vivo studies using animal models have shown that disulfide-containing compounds can enhance the efficacy of chemotherapeutic agents by improving their bioavailability and reducing side effects. Further research into this compound's pharmacokinetics would be beneficial.

Research Findings

Recent findings indicate that compounds with similar structures may interact with key cellular pathways involved in cancer progression and oxidative stress response. For instance, studies have highlighted the role of disulfides in modulating signaling pathways associated with cancer cell proliferation and survival.

Eigenschaften

IUPAC Name |

(2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKAUPROPWPLTQ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)CCSSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)CCSSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.